molecular formula C18H24N6O6 B4057400 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate

Cat. No.: B4057400
M. Wt: 420.4 g/mol
InChI Key: PAGCRSRXRUUPJI-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate is a useful research compound. Its molecular formula is C18H24N6O6 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.17573251 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox-denitration Reactions

Research on aromatic nitro compounds, such as pyrazolidinones, has explored redox-denitration reactions. These reactions involve the transformation of nitro groups into other functionalities, illustrating the compound's utility in synthetic organic chemistry and potential applications in the development of novel pharmaceuticals or materials (Rees & Tsoi, 2000).

Inhibitors of Catechol-O-methyltransferase (COMT)

Studies on nitrocatechol-substituted heterocycles have identified compounds with significant activity as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. Such inhibitors have implications in the treatment of neurological disorders, including Parkinson's disease, highlighting the potential therapeutic applications of related compounds (Kiss et al., 2010).

Anticancer and Antioxidant Activities

Fused heterocyclic systems, such as pyrano[2,3-d]pyrimidine derivatives, have been synthesized and evaluated for their chemical and pharmacological activities. These compounds exhibit antioxidant and anticancer activities, suggesting their use in developing new therapeutic agents for treating cancer and oxidative stress-related diseases (Mahmoud et al., 2017).

Antibacterial and Biofilm Inhibition

Research on bis(pyrazole-benzofuran) hybrids has demonstrated potent antibacterial efficacy and biofilm inhibition activities against various bacterial strains. These findings indicate the potential of similar compounds in developing new antibiotics and treatments for bacterial infections and biofilm-associated conditions (Mekky & Sanad, 2020).

Heterocyclic Synthesis and Pharmacological Applications

The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives with varied pharmacological properties. These studies underscore the compound's relevance in drug discovery and the synthesis of pharmacologically active heterocyclic compounds (Fadda et al., 2012).

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2.C2H2O4/c1-10-5-7-20(8-6-10)16-17-13(4)14(22(23)24)15(18-16)21-12(3)9-11(2)19-21;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGCRSRXRUUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3C(=CC(=N3)C)C)[N+](=O)[O-])C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate
Reactant of Route 2
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate
Reactant of Route 3
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate
Reactant of Route 4
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate
Reactant of Route 5
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate
Reactant of Route 6
Reactant of Route 6
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine oxalate

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